molecular formula C25H17BrN2O3 B11118419 17-(4-bromophenyl)-1-[(E)-(hydroxyimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-bromophenyl)-1-[(E)-(hydroxyimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11118419
M. Wt: 473.3 g/mol
InChI Key: MKCXQMNDOQUWRG-UVHMKAGCSA-N
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Description

The compound 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic molecule with a unique structure It is characterized by a bromophenyl group, a hydroxyimino group, and a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves multiple steps. The starting materials typically include a bromophenyl derivative and a suitable precursor for the pentacyclic framework. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
  • 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Uniqueness

The uniqueness of 17-(4-BROMOPHENYL)-1-[(E)-(HYDROXYIMINO)METHYL]-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific structural features, such as the bromophenyl group and the hydroxyimino group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for various applications .

Properties

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

17-(4-bromophenyl)-1-[(E)-hydroxyiminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C25H17BrN2O3/c26-14-9-11-15(12-10-14)28-23(29)21-20-16-5-1-3-7-18(16)25(13-27-31,22(21)24(28)30)19-8-4-2-6-17(19)20/h1-13,20-22,31H/b27-13+

InChI Key

MKCXQMNDOQUWRG-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)/C=N/O)C(=O)N(C4=O)C6=CC=C(C=C6)Br

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NO)C(=O)N(C4=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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